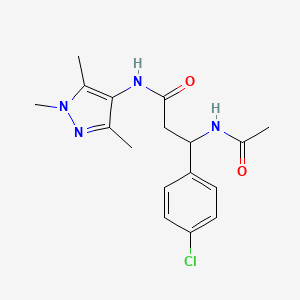
3-acetamido-3-(4-chlorophenyl)-N-(1,3,5-trimethylpyrazol-4-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-acetamido-3-(4-chlorophenyl)-N-(1,3,5-trimethylpyrazol-4-yl)propanamide, also known as TACP, is a chemical compound that belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs). TACP has been widely studied for its potential therapeutic applications due to its anti-inflammatory and analgesic properties.
Mechanism of Action
3-acetamido-3-(4-chlorophenyl)-N-(1,3,5-trimethylpyrazol-4-yl)propanamide works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are involved in the regulation of inflammation, pain, and fever. 3-acetamido-3-(4-chlorophenyl)-N-(1,3,5-trimethylpyrazol-4-yl)propanamide selectively inhibits COX-2, which is the isoform of COX that is responsible for the production of prostaglandins in response to inflammation. By inhibiting COX-2, 3-acetamido-3-(4-chlorophenyl)-N-(1,3,5-trimethylpyrazol-4-yl)propanamide reduces inflammation and pain without affecting the production of prostaglandins that are necessary for the normal functioning of the body.
Biochemical and Physiological Effects:
3-acetamido-3-(4-chlorophenyl)-N-(1,3,5-trimethylpyrazol-4-yl)propanamide has been shown to have anti-inflammatory, analgesic, and antipyretic effects. It reduces inflammation by inhibiting the production of prostaglandins, which are involved in the regulation of inflammation. 3-acetamido-3-(4-chlorophenyl)-N-(1,3,5-trimethylpyrazol-4-yl)propanamide also reduces pain by inhibiting the activity of COX-2 enzymes, which are responsible for the production of prostaglandins that cause pain. 3-acetamido-3-(4-chlorophenyl)-N-(1,3,5-trimethylpyrazol-4-yl)propanamide has been shown to reduce fever by inhibiting the production of prostaglandins that regulate body temperature.
Advantages and Limitations for Lab Experiments
3-acetamido-3-(4-chlorophenyl)-N-(1,3,5-trimethylpyrazol-4-yl)propanamide has several advantages for lab experiments. It is a selective COX-2 inhibitor, which means that it reduces inflammation and pain without affecting the production of prostaglandins that are necessary for the normal functioning of the body. 3-acetamido-3-(4-chlorophenyl)-N-(1,3,5-trimethylpyrazol-4-yl)propanamide has also been shown to have a low toxicity profile, which makes it a safe compound for use in lab experiments. However, 3-acetamido-3-(4-chlorophenyl)-N-(1,3,5-trimethylpyrazol-4-yl)propanamide has limitations in terms of its solubility and stability, which can affect its efficacy in lab experiments.
Future Directions
There are several future directions for the study of 3-acetamido-3-(4-chlorophenyl)-N-(1,3,5-trimethylpyrazol-4-yl)propanamide. One of the potential applications of 3-acetamido-3-(4-chlorophenyl)-N-(1,3,5-trimethylpyrazol-4-yl)propanamide is in the treatment of inflammatory bowel disease (IBD). 3-acetamido-3-(4-chlorophenyl)-N-(1,3,5-trimethylpyrazol-4-yl)propanamide has been shown to reduce inflammation in the colon, which makes it a potential candidate for the treatment of IBD. Another potential application of 3-acetamido-3-(4-chlorophenyl)-N-(1,3,5-trimethylpyrazol-4-yl)propanamide is in the treatment of cancer. 3-acetamido-3-(4-chlorophenyl)-N-(1,3,5-trimethylpyrazol-4-yl)propanamide has been shown to inhibit the growth of cancer cells in vitro, which makes it a potential candidate for the development of anticancer drugs. Further studies are needed to explore the potential applications of 3-acetamido-3-(4-chlorophenyl)-N-(1,3,5-trimethylpyrazol-4-yl)propanamide in various disease conditions.
Synthesis Methods
The synthesis of 3-acetamido-3-(4-chlorophenyl)-N-(1,3,5-trimethylpyrazol-4-yl)propanamide involves the reaction of 4-chloroaniline with 1,3,5-trimethylpyrazole-4-carboxylic acid to form the intermediate compound 4-chloro-N-(1,3,5-trimethylpyrazol-4-yl)aniline. The intermediate is then reacted with acetic anhydride and propionic anhydride to form the final product, 3-acetamido-3-(4-chlorophenyl)-N-(1,3,5-trimethylpyrazol-4-yl)propanamide.
Scientific Research Applications
3-acetamido-3-(4-chlorophenyl)-N-(1,3,5-trimethylpyrazol-4-yl)propanamide has been studied extensively for its anti-inflammatory and analgesic properties. It has been shown to inhibit the activity of cyclooxygenase (COX), an enzyme involved in the production of prostaglandins, which are responsible for pain and inflammation. 3-acetamido-3-(4-chlorophenyl)-N-(1,3,5-trimethylpyrazol-4-yl)propanamide has also been shown to inhibit the production of nitric oxide, which is involved in inflammation and pain. 3-acetamido-3-(4-chlorophenyl)-N-(1,3,5-trimethylpyrazol-4-yl)propanamide has been studied for its potential use in the treatment of various inflammatory conditions such as arthritis, colitis, and asthma.
properties
IUPAC Name |
3-acetamido-3-(4-chlorophenyl)-N-(1,3,5-trimethylpyrazol-4-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN4O2/c1-10-17(11(2)22(4)21-10)20-16(24)9-15(19-12(3)23)13-5-7-14(18)8-6-13/h5-8,15H,9H2,1-4H3,(H,19,23)(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABQLAPVDSDJJIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)NC(=O)CC(C2=CC=C(C=C2)Cl)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-acetamido-3-(4-chlorophenyl)-N-(1,3,5-trimethylpyrazol-4-yl)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

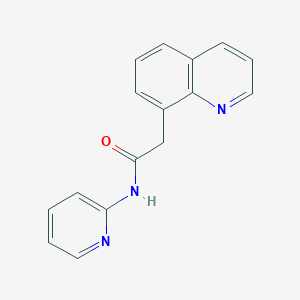
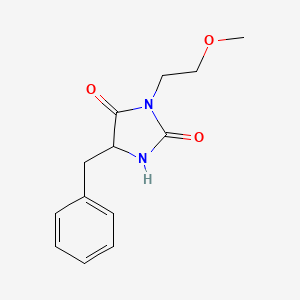
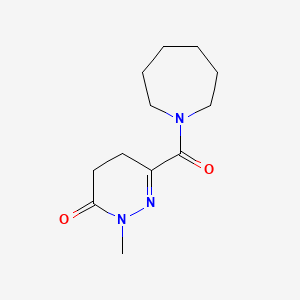
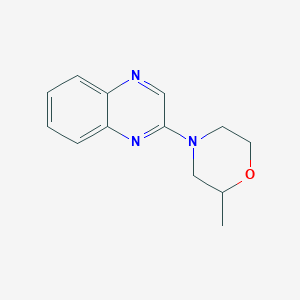
![3-Methyl-5-[(3-methylpiperidin-1-yl)methyl]-1,2-oxazole](/img/structure/B7516729.png)

![N-[(4-methoxyphenyl)methyl]-1,1-dioxo-N-[(1-phenylpyrazol-4-yl)methyl]thiolan-3-amine](/img/structure/B7516744.png)


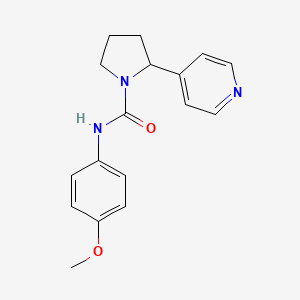
![2-Benzylhexahydro-1H-pyrrolo[1,2-c]imidazole-1,3-dione](/img/structure/B7516775.png)

![2-[(4-Chlorophenyl)methyl]-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazole-1,3-dione](/img/structure/B7516779.png)
![2-[(4-Tert-butylphenyl)methyl]-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazole-1,3-dione](/img/structure/B7516787.png)